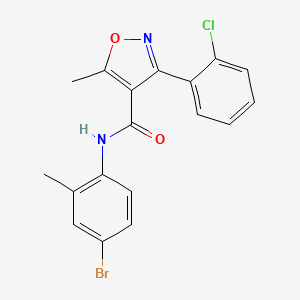

N-(4-bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

描述

N-(4-bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS: 349131-53-9) is a halogenated 1,2-oxazole carboxamide derivative with the molecular formula C₁₈H₁₃Cl₂BrN₂O₂ and a molecular weight of 440.118 g/mol . Its structure features a 1,2-oxazole core substituted at position 3 with a 2-chlorophenyl group, at position 5 with a methyl group, and at position 4 with a carboxamide moiety linked to a 4-bromo-2-methylphenyl group. The bromine and chlorine substituents contribute to its distinct electronic and steric properties, making it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry, particularly in the development of bioactive molecules targeting enzymes or receptors sensitive to halogen interactions .

属性

分子式 |

C18H14BrClN2O2 |

|---|---|

分子量 |

405.7 g/mol |

IUPAC 名称 |

N-(4-bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C18H14BrClN2O2/c1-10-9-12(19)7-8-15(10)21-18(23)16-11(2)24-22-17(16)13-5-3-4-6-14(13)20/h3-9H,1-2H3,(H,21,23) |

InChI 键 |

SFTAEXQQFRPJOY-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |

产品来源 |

United States |

准备方法

Robinson-Gabriel Synthesis

The Robinson-Gabriel method involves dehydrative cyclization of α-acylaminoketones. For this compound, 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is generated as an intermediate:

-

Precursor Preparation : 2-Chlorophenylglyoxylic acid is reacted with acetamide to form α-acylaminoketone.

-

Cyclization : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) promotes dehydration, yielding the oxazole ring.

-

Functionalization : The carboxylic acid at position 4 is activated for subsequent amide coupling.

Key Conditions :

[3+2] Cycloaddition with Isocyanides

A scalable alternative employs triflylpyridinium (DMAP-Tf) to activate carboxylic acids for reaction with isocyanides:

-

Activation : 3-(2-Chlorophenyl)-5-methyloxazole-4-carboxylic acid reacts with DMAP-Tf to form an acylpyridinium intermediate.

-

Cycloaddition : Tosylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate introduces the methyl group at position 5.

-

Isolation : Column chromatography (hexane/EtOAc) purifies the oxazole core.

Advantages :

-

Broad functional group tolerance.

-

Gram-scale synthesis feasible (e.g., 94% yield for analogous compounds).

Carboxamide Functionalization

The final step involves coupling the oxazole-4-carboxylic acid with 4-bromo-2-methylaniline:

Activation-Coupling Strategy

-

Acid Chloride Formation :

-

Amide Bond Formation :

Example Protocol :

Green Chemistry Approaches

Microwave-assisted coupling reduces reaction times:

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Robinson-Gabriel + SNAr | Cyclization → Bromination → Coupling | 60–70% | Cost-effective; scalable | Multiple purification steps |

| [3+2] Cycloaddition | One-pot core formation → Coupling | 80–94% | High functional group tolerance | Requires specialized reagents (DMAP-Tf) |

| Suzuki-Miyaura Coupling | Late-stage aryl coupling | 70–85% | Modular for diverse substituents | Palladium catalyst cost |

Optimization Challenges and Solutions

-

Regioselectivity in Bromination : Use of directing groups (e.g., acetamide) ensures para-bromination on the aryl ring.

-

Oxazole Ring Stability : Avoid strong bases (>pH 10) to prevent ring-opening.

-

Purification : Silica gel chromatography (hexane/EtOAc) resolves regioisomers.

Industrial-Scale Considerations

化学反应分析

反应类型

N-(4-溴-2-甲基苯基)-3-(2-氯苯基)-5-甲基-1,2-噁唑-4-甲酰胺可以进行各种化学反应,包括:

取代反应: 溴和氯原子可以参与亲核取代反应,其中它们被其他亲核试剂取代。

氧化和还原: 该化合物可以氧化形成相应的氧化物或还原形成胺或醇。

水解: 酰胺键可以在酸性或碱性条件下水解,生成相应的羧酸和胺。

常用试剂和条件

取代: 甲醇钠或叔丁醇钾等试剂在极性非质子溶剂中。

氧化: 高锰酸钾或三氧化铬等氧化剂。

还原: 氢化铝锂或硼氢化钠等还原剂。

水解: 使用盐酸的酸性条件或使用氢氧化钠的碱性条件。

主要产物

取代: 不同的亲核试剂取代卤素原子的产物。

氧化: 氧化衍生物,例如氧化物或酮。

还原: 还原衍生物,例如胺或醇。

水解: 羧酸和胺。

科学研究应用

N-(4-溴-2-甲基苯基)-3-(2-氯苯基)-5-甲基-1,2-噁唑-4-甲酰胺在科学研究中有几个应用:

化学: 用作合成更复杂分子和研究反应机理的构建单元。

生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。

医学: 探索作为开发针对特定疾病的新药的先导化合物。

工业: 用于开发具有特定性能的新材料,例如聚合物或涂料。

作用机制

N-(4-溴-2-甲基苯基)-3-(2-氯苯基)-5-甲基-1,2-噁唑-4-甲酰胺的作用机制取决于其具体应用。在生物系统中,它可能与酶或受体等分子靶标相互作用,调节其活性。该化合物的结构使其能够与活性位点或结合口袋相适应,从而影响生化途径和细胞过程。

相似化合物的比较

Comparison with Similar Compounds

Below is a detailed comparison with structurally related analogs:

Structural and Substituent Variations

Physicochemical Properties

- Solubility: Analogs with polar substituents, such as the dimethylaminopropyl group in , exhibit higher aqueous solubility than the target compound.

- Thermal Stability : Halogenated derivatives like the target compound generally show higher melting points due to stronger intermolecular interactions (e.g., halogen bonding) .

生物活性

N-(4-bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that has attracted significant attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(4-bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is C16H15BrClN3O. The unique oxazole ring structure contributes to its distinctive chemical properties. The presence of bromine and chlorine substituents enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Preliminary studies indicate that N-(4-bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide exhibits antimicrobial properties. Interaction studies suggest that the compound may bind to specific enzymes or receptors involved in microbial growth and survival. This binding could inhibit pathways associated with inflammation or infection, making the compound a candidate for further investigation in antimicrobial therapy.

Anticancer Activity

Research has shown that compounds similar to N-(4-bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can induce apoptosis in cancer cells. For instance, derivatives of oxazole have demonstrated significant cytotoxic effects against various tumor cell lines, including human colorectal cancer cells. The mechanism often involves the activation of caspases, leading to programmed cell death .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The biological activity of N-(4-bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is influenced by its structural components. Variations in substituents can significantly alter its potency against different biological targets. For example, the presence of halogen atoms (bromine and chlorine) has been linked to enhanced activity against certain cancer cell lines .

Table 2: Comparison with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-(2-chlorophenyl)-N-(4-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide | Contains cyanophenyl instead of bromo | Varies in electronic properties |

| N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl... | Contains methoxy groups | Enhanced solubility |

| 3-(2-fluorophenyl)-N-(4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide | Contains fluorine instead of bromine | Variation in halogen affects activity |

Case Studies

Recent studies have highlighted the effectiveness of oxazole derivatives in preclinical models. For instance, a study reported that a compound structurally similar to N-(4-bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide exhibited an IC50 value of 270 nM against human colorectal DLD-1 cells, demonstrating significant tumor growth inhibition in xenograft models .

Furthermore, another study indicated that modifications to the oxazole ring could lead to derivatives with improved antiproliferative activities against various cancer cell lines . This underscores the importance of ongoing research into the SAR of such compounds.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for N-(4-bromo-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of substituted oxazole precursors with halogenated aryl amines. For example, oxazole-4-carboxylic acid derivatives are activated using coupling agents like EDCI/HOBt and reacted with substituted anilines under reflux in aprotic solvents (e.g., DMF or THF). Yield optimization (typically 60–75%) requires precise control of stoichiometry, temperature (80–100°C), and anhydrous conditions to minimize side reactions . Purity is confirmed via HPLC or LC-MS, with recrystallization in ethanol/water mixtures improving crystallinity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR confirm substitution patterns. Discrepancies in aromatic proton splitting (e.g., overlapping signals from bromo- and chloro-substituted phenyl groups) are resolved using 2D NMR (COSY, HSQC) .

- X-ray Crystallography : Resolves ambiguities in molecular geometry (e.g., oxazole ring planarity vs. distortion) using SHELX programs .

- IR Spectroscopy : Validates carbonyl (C=O, ~1680 cm) and amide (N–H, ~3300 cm) functional groups .

Q. What preliminary biological screening methods are used to assess its therapeutic potential?

- Methodological Answer : Initial screens include:

- Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values, with dose-response curves analyzed using GraphPad Prism .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, comparing inhibition to reference compounds .

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields in the final coupling step?

- Methodological Answer : Low yields often arise from steric hindrance at the 4-position of the oxazole ring. Strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time (20–30 minutes vs. 12 hours) and improves yield by 10–15% .

- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)) for Ullmann-type couplings, enhancing aryl-amide bond formation .

- Protecting Groups : Temporary protection of the oxazole nitrogen with Boc groups to prevent side reactions .

Q. How do structural contradictions between computational models and crystallographic data inform SAR studies?

- Methodological Answer : Discrepancies (e.g., dihedral angles in DFT-optimized vs. X-ray structures) highlight flexibility in the chloro-phenyl moiety. MD simulations (AMBER/CHARMM) assess conformational stability, guiding SAR by identifying pharmacophore regions tolerant to substitutions . For example, methyl groups at the oxazole 5-position enhance rigidity, improving binding to hydrophobic enzyme pockets .

Q. What strategies resolve conflicting bioactivity data across different assay platforms?

- Methodological Answer : Contradictions (e.g., high IC in cell-based vs. low in vitro enzyme assays) may stem from poor solubility or membrane permeability. Solutions include:

- Solubility Enhancement : Co-solvents (DMSO/PEG mixtures) or nanoparticle formulations .

- Metabolic Stability Tests : Liver microsome assays to identify rapid degradation pathways .

- Orthogonal Assays : Surface plasmon resonance (SPR) or ITC to validate target binding independently .

Q. How can computational modeling predict off-target interactions for this compound?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) screens against databases like ChEMBL or PubChem. Pharmacophore filters exclude pan-assay interference compounds (PAINS). For example, the oxazole ring’s electron-rich nature may non-specifically bind heme proteins; QM/MM simulations assess redox potential to mitigate false positives .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。